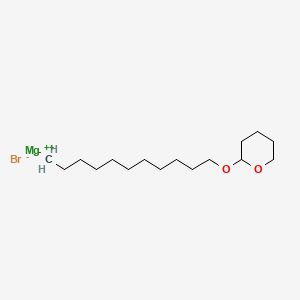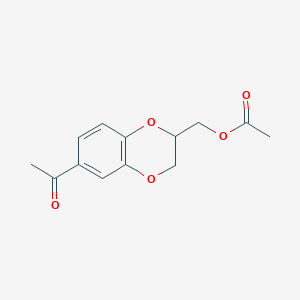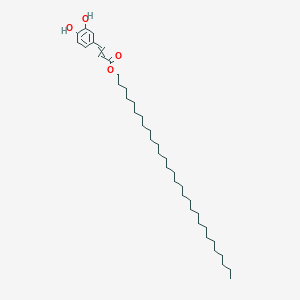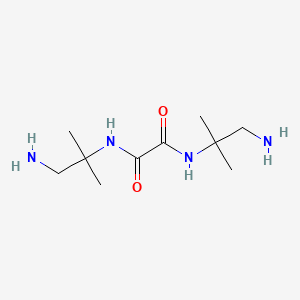![molecular formula C19H25O5P B14266339 Phosphonic acid, [bis(4-methoxyphenyl)methyl]-, diethyl ester CAS No. 154544-66-8](/img/structure/B14266339.png)
Phosphonic acid, [bis(4-methoxyphenyl)methyl]-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, [bis(4-methoxyphenyl)methyl]-, diethyl ester is a chemical compound characterized by the presence of a phosphonic acid functional group. This compound is known for its unique structural properties, which include a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. The compound’s structure allows it to participate in various chemical reactions and makes it useful in multiple scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [bis(4-methoxyphenyl)methyl]-, diethyl ester typically involves the reaction of diethyl phosphite with [bis(4-methoxyphenyl)methyl] chloride. This reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification processes such as recrystallization or column chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [bis(4-methoxyphenyl)methyl]-, diethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding phosphonic acid.
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of the ester groups. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Substitution: Reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Hydrolysis: Formation of phosphonic acid, [bis(4-methoxyphenyl)methyl]-.
Oxidation: Formation of oxidized phosphonic acid derivatives.
Substitution: Formation of substituted phosphonic acid esters.
Scientific Research Applications
Phosphonic acid, [bis(4-methoxyphenyl)methyl]-, diethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphonic acid, [bis(4-methoxyphenyl)methyl]-, diethyl ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes and altering their activity. The presence of the phosphonic acid group allows it to participate in hydrogen bonding and coordination interactions, which are crucial for its biological and chemical effects.
Comparison with Similar Compounds
Phosphonic acid, [bis(4-methoxyphenyl)methyl]-, diethyl ester can be compared with other phosphonic acid esters, such as:
Phosphonic acid, [bis(4-chlorophenyl)methyl]-, diethyl ester: Similar structure but with chlorine substituents instead of methoxy groups.
Phosphonic acid, [bis(4-nitrophenyl)methyl]-, diethyl ester: Contains nitro groups, which can significantly alter its reactivity and applications.
Properties
CAS No. |
154544-66-8 |
|---|---|
Molecular Formula |
C19H25O5P |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
1-[diethoxyphosphoryl-(4-methoxyphenyl)methyl]-4-methoxybenzene |
InChI |
InChI=1S/C19H25O5P/c1-5-23-25(20,24-6-2)19(15-7-11-17(21-3)12-8-15)16-9-13-18(22-4)14-10-16/h7-14,19H,5-6H2,1-4H3 |
InChI Key |
YMBLILHPGDIRQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


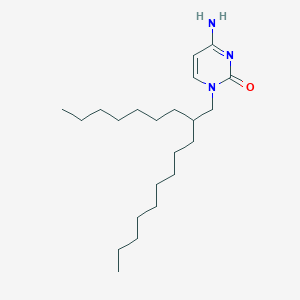
![[(2R,3R)-3-(4-methylphenyl)oxiran-2-yl]-phenylmethanone](/img/structure/B14266274.png)

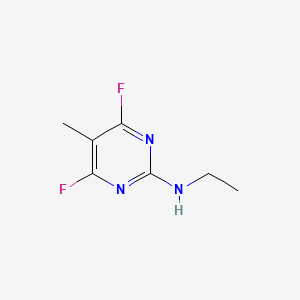
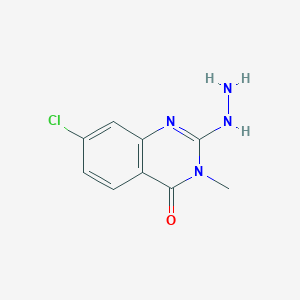
![N~1~,N~1~,N~4~,N~4~-Tetrakis[(oxiran-2-yl)methyl]butane-1,4-diamine](/img/structure/B14266316.png)
![2-Methyl-2-[(4-methylbenzene-1-sulfonyl)amino]tridec-3-yn-5-yl carbonate](/img/structure/B14266324.png)

![Silane, [2-(4-chlorophenyl)ethyl]triethyl-](/img/structure/B14266346.png)
